molecular formula C10H11N3S2 B12222598 5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B12222598
M. Wt: 237.3 g/mol
InChI Key: XBMJFEKPHIRGMM-UHFFFAOYSA-N
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Description

5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of 1,3,4-thiadiazoles. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a sulfanyl group attached to a 2-methylphenylmethyl moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzyl chloride with thiourea to form the intermediate 2-methylbenzylthiourea. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted aromatic and thiadiazole derivatives.

Scientific Research Applications

5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: Similar structure but with dichlorophenyl substitution.

    5-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: Contains a thiazole ring instead of a phenyl ring.

Uniqueness

5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3S2

Molecular Weight

237.3 g/mol

IUPAC Name

5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3S2/c1-7-4-2-3-5-8(7)6-14-10-13-12-9(11)15-10/h2-5H,6H2,1H3,(H2,11,12)

InChI Key

XBMJFEKPHIRGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)N

Origin of Product

United States

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